
2,6-Dimethoxy-3-pyridinylboronsäure
Übersicht
Beschreibung
2,6-Dimethoxypyridine-3-boronic acid is a laboratory chemical . It is used as a reactant for the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxypyridine-3-boronic acid is C7H10BNO4 . The molecular weight is 182.97 .Chemical Reactions Analysis
2,6-Dimethoxypyridine-3-boronic acid is used as a reactant in several chemical reactions. It is used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators, pyrazine derivatives as orally active corticotropin releasing factor-1 receptor antagonists, and in the microwave-enhanced synthesis of trisubstituted pyridazines .Physical and Chemical Properties Analysis
2,6-Dimethoxypyridine-3-boronic acid is a solid at 20°C . It has a melting point of 100-117°C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthese von Benzopyranonderivaten
Benzopyranonderivate: sind für ihre pharmakologischen Eigenschaften bekannt, und 2,6-Dimethoxy-3-pyridinylboronsäure dient als Reaktant bei ihrer Synthese. Diese Derivate wirken als positive GABAA-Rezeptormodulatoren . Die Modulation von GABAA-Rezeptoren ist entscheidend für die Behandlung verschiedener neurologischer Erkrankungen, darunter Angstzustände, Epilepsie und Schlaflosigkeit.
Entwicklung von Pyrazinderivaten
Diese Verbindung wird bei der Herstellung von Pyrazinderivaten verwendet, die als oral aktive Corticotropin-Releasing-Faktor-1 (CRF1)-Rezeptorantagonisten wirken. CRF1-Rezeptorantagonisten haben aufgrund ihrer Rolle in der Stressantwort potenzielle therapeutische Anwendungen bei der Behandlung von Depressionen, Angstzuständen und stressbedingten Erkrankungen.
Mikrowellen-gestützte Synthese
Mikrowellen-gestützte Synthese: Techniken verwenden This compound für die schnelle Bildung von trisubstituierten Pyridazinen . Dieses Verfahren ist aufgrund seiner Effizienz wertvoll und wird in der medizinischen Chemie zur Erzeugung von Verbindungen mit potenziellen biologischen Aktivitäten eingesetzt.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
In der organischen Chemie ist die Suzuki-Miyaura-Kreuzkupplungsreaktionein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. This compound ist ein Reaktant bei der Synthese von Biarylderivaten, wenn sie mit Aryl- oder Heteroarylhalogeniden gepaart wird . Diese Biarylstrukturen sind in verschiedenen Pharmazeutika und Agrochemikalien üblich.
Palladium-katalysierte Kreuzkupplung
Die Verbindung ist auch an der Palladium-PPh3-katalysierten Suzuki-Kreuzkupplung beteiligt, um 3-Arylpyridine zu erzeugen . Das 3-Arylpyridin-Gerüst ist aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender und krebshemmender Eigenschaften, in Medikamenten weit verbreitet.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and to handle it in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
2,6-Dimethoxypyridine-3-boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a reactant to form biaryl compounds. This reaction is catalyzed by palladium complexes, which facilitate the formation of carbon-carbon bonds between the boronic acid and aryl or heteroaryl halides . Additionally, 2,6-Dimethoxypyridine-3-boronic acid can interact with proteins that have boronic acid-binding sites, potentially influencing their activity and function.
Cellular Effects
The effects of 2,6-Dimethoxypyridine-3-boronic acid on various types of cells and cellular processes are of significant interest in biochemical research. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. Furthermore, 2,6-Dimethoxypyridine-3-boronic acid can impact cell signaling pathways by interacting with proteins and enzymes that play key roles in these processes .
Molecular Mechanism
At the molecular level, 2,6-Dimethoxypyridine-3-boronic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and proteins, potentially inhibiting or activating their activity. For example, in the Suzuki-Miyaura cross-coupling reaction, 2,6-Dimethoxypyridine-3-boronic acid binds to palladium complexes, facilitating the formation of carbon-carbon bonds . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2,6-Dimethoxypyridine-3-boronic acid in laboratory settings are important factors to consider in biochemical research. This compound is generally stable when stored at low temperatures (2-8°C) and protected from light . Over time, however, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies in in vitro and in vivo settings have shown that 2,6-Dimethoxypyridine-3-boronic acid can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2,6-Dimethoxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. In some cases, high doses of 2,6-Dimethoxypyridine-3-boronic acid may result in toxic or adverse effects, such as cellular stress or apoptosis . It is essential to carefully determine the appropriate dosage for specific experimental conditions to avoid potential toxicity.
Metabolic Pathways
2,6-Dimethoxypyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. For example, it can be metabolized by enzymes involved in the Suzuki-Miyaura cross-coupling reaction, leading to the formation of biaryl derivatives . Additionally, this compound may influence metabolic flux by modulating the activity of enzymes in key metabolic pathways, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6-Dimethoxypyridine-3-boronic acid within cells and tissues are critical factors that determine its efficacy in biochemical reactions. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, 2,6-Dimethoxypyridine-3-boronic acid may accumulate in specific compartments or organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2,6-Dimethoxypyridine-3-boronic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with enzymes, proteins, and other biomolecules to modulate cellular processes.
Eigenschaften
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGHSWFUZUADDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376381 | |
| Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-70-8 | |
| Record name | 2,6-Dimethoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethoxypyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


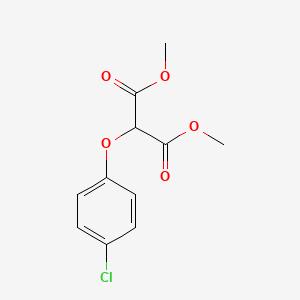
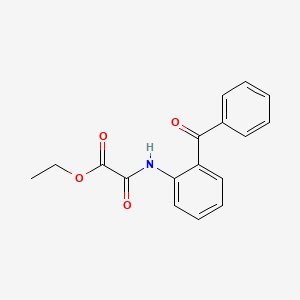
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)


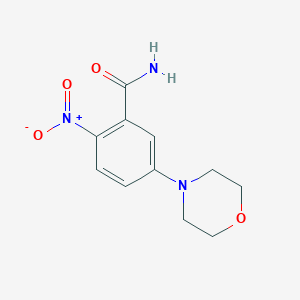
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)
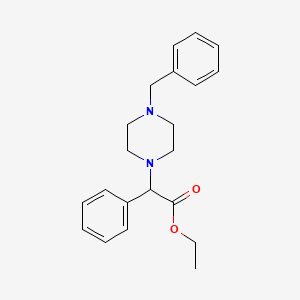
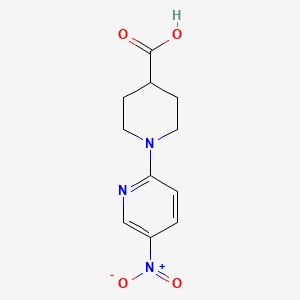



![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)
